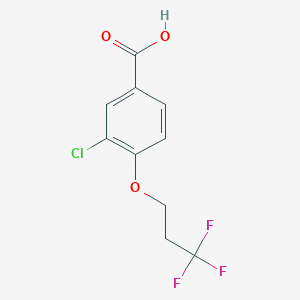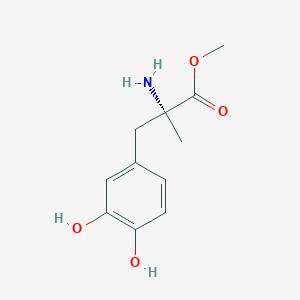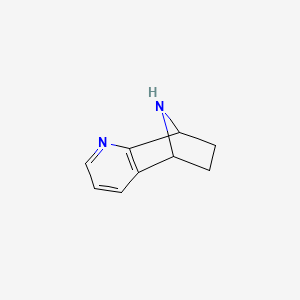
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C14H15BrN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo group, a hexyl chain, and a malononitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile typically involves the following steps:
Bromination: The starting material, 4-hexylthiophene, undergoes bromination to introduce a bromo group at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 2-position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the formylated product and malononitrile. This reaction is typically carried out in the presence of a base such as piperidine or pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or DMSO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile has several applications in scientific research:
Organic Electronics: It is used as a donor material in organic solar cells and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Chemical Sensors: The compound is explored for use in chemical sensors due to its ability to interact with various analytes and produce measurable signals.
Mecanismo De Acción
The mechanism of action of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile depends on its application:
In Organic Electronics: The compound acts as a donor material, where it donates electrons to an acceptor material, facilitating charge separation and transport.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific target and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)propanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)butanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)pentanedinitrile
Uniqueness
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is unique due to its specific combination of a bromo group, a hexyl chain, and a malononitrile moiety. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and material science.
Propiedades
Fórmula molecular |
C14H15BrN2S |
|---|---|
Peso molecular |
323.25 g/mol |
Nombre IUPAC |
2-[(5-bromo-4-hexylthiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15BrN2S/c1-2-3-4-5-6-12-8-13(18-14(12)15)7-11(9-16)10-17/h7-8H,2-6H2,1H3 |
Clave InChI |
SDHPINPNRSRTFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)






![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)


